molecular formula C7H5BrFNO3 B12845906 (5-Bromo-3-fluoro-2-nitrophenyl)methanol

(5-Bromo-3-fluoro-2-nitrophenyl)methanol

Cat. No.: B12845906
M. Wt: 250.02 g/mol
InChI Key: KCTUOHBQNFMEFC-UHFFFAOYSA-N
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Description

(5-Bromo-3-fluoro-2-nitrophenyl)methanol is an aromatic compound with the molecular formula C7H5BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-fluoro-2-nitrophenyl)methanol typically involves the nitration of a bromofluorobenzene derivative followed by reduction and subsequent functional group transformations. One common method includes:

    Nitration: Starting with 3-bromo-4-fluorotoluene, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Functional Group Transformation: The amine is converted to the desired methanol derivative through diazotization followed by a Sandmeyer reaction to introduce the hydroxyl group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)

Major Products Formed:

    Oxidation: Corresponding aldehyde or carboxylic acid

    Reduction: Corresponding amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(5-Bromo-3-fluoro-2-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-3-fluoro-2-nitrophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

  • (2-Bromo-5-fluoro-4-nitrophenyl)methanol
  • (2-Fluoro-5-nitrophenyl)methanol
  • (5-Bromo-3-fluoro-2-nitrophenyl)methylamine

Comparison: (5-Bromo-3-fluoro-2-nitrophenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H5BrFNO3

Molecular Weight

250.02 g/mol

IUPAC Name

(5-bromo-3-fluoro-2-nitrophenyl)methanol

InChI

InChI=1S/C7H5BrFNO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2

InChI Key

KCTUOHBQNFMEFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)[N+](=O)[O-])F)Br

Origin of Product

United States

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